Celiprolol hydrochloride

Overview

Description

Synthesis Analysis

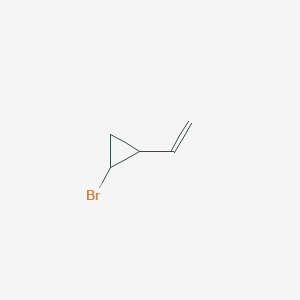

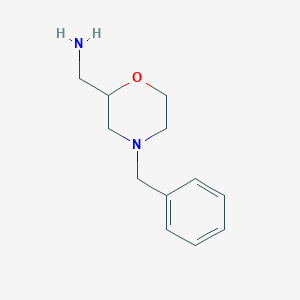

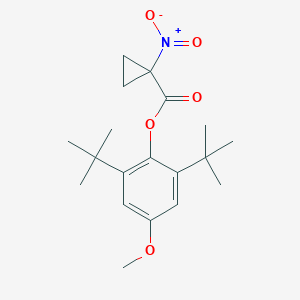

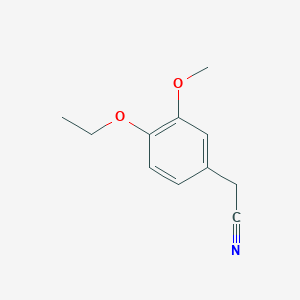

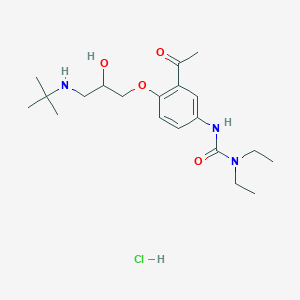

Celiprolol hydrochloride synthesis involves multiple steps, beginning with the reaction of N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea with epichlorohydrin in an ionic liquid environment to produce N'-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N,N-diethylurea. This intermediate is then reacted with t-BuNH2, followed by salt formation, resulting in this compound with an overall yield of about 63% (Zhao Li-hua, 2008). Another synthesis route starts from 4-chloronitrobenzene, involves a series of reactions including hydrolysis, acetylation, reduction, acylation, Fries rearrangement, Williamson etherification, epoxide ring opening, and salt formation, with an improved yield of 39.1% (Li Ji et al., 2011).

Molecular Structure Analysis

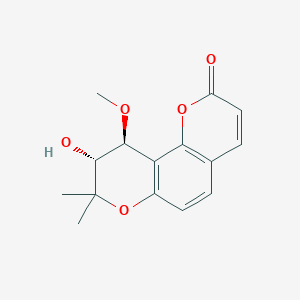

The crystal structure of this compound is characterized by its crystallization in the monoclinic space group P2l/a. Detailed structural analysis through nuclear magnetic resonance (NMR) spectra provides insights into its molecular conformation, highlighting intermolecular hydrogen bonding within the crystal structure (Narendra Kumar et al., 1992).

Chemical Reactions and Properties

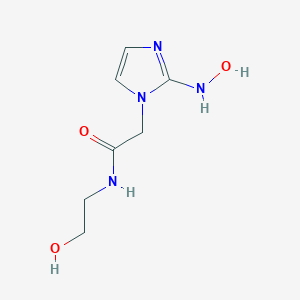

This compound undergoes various degradation processes under stress conditions such as hydrolysis, photolysis, oxidation, and thermal stress. The most significant degradation occurs under basic hydrolysis and photolytic conditions, with several degradation products identified, which were characterized using hyphenated mass spectrometry and NMR techniques (A. Sahu et al., 2021).

Scientific Research Applications

Endothelial Function in Diabetes : Celiprolol improves endothelial function in type II diabetic rats, potentially by reducing TNF levels, thereby restoring endothelial dependent and independent responses even after endothelial denudation (Hayashi et al., 2007).

Angina and Hypertension Management : It is effective in improving work capacity and reducing angina attacks in patients with stable effort angina. Unlike other beta-blockers, it does not adversely affect carbohydrate metabolism or lung function, making it suitable for patients with hypertension and angina pectoris (Dunn & Spencer, 1995).

Obesity and Brown Fat Activation : Celiprolol has been shown to increase brown fat mitochondria binding and reduce weight gain in obese fa/fa Zucker rats, though it does not activate brown fat via beta(3)-adrenoceptors (Savontaus et al., 2000).

Exercise Tolerance in Asthmatic Patients : It shows potential as an effective beta-blocker for treating mild to moderate hypertension and improving exercise tolerance. Celiprolol may also benefit asthmatic patients and positively influence lipid profiles (Milne & Buckley, 1991).

Elderly Hypertension Treatment : Celiprolol effectively lowers blood pressure in elderly patients with mild to moderate hypertension. It has been found to have a superior therapeutic ratio compared to atenolol and propranolol (Lamon, 2004).

Cardioselective Beta-Blocker Properties : As a new generation beta-blocker, celiprolol exhibits high cardioselectivity, partial beta 2-agonist activity, and potential peripheral vasodilation. This makes it beneficial for a broader range of hypertensive patients than conventional agents (Norris, 1988).

Potential Adverse Effects : In patients with severely depressed left ventricular function, celiprolol can cause pump failure due to its strong intrinsic sympathomimetic activity (Leisch & Herbinger, 1987).

Synthesis and Industrial Application : An improved synthesis of celiprolol hydrochloride from 4-chloronitrobenzene offers improved yield and environmentally friendly conditions, suitable for industrial application (Ji et al., 2011).

Vascular Type Ehlers-Danlos Syndrome : Celiprolol is unique in its ability to reduce arterial events in patients with vascular type Ehlers-Danlos syndrome (Nawarskas et al., 2017).

Atheroprotective Effects : Celiprolol is a promising treatment option for hypertension due to its potential benefits for atheroprotective factors (Taylor, 1988).

Safety Profile : It is recognized as a safe and effective beta1-adrenergic antagonist, with a safety profile similar to placebo and a lower incidence of bradycardia and age-related adverse events compared to atenolol and propranolol (Lamon, 1988).

Formulation Strategy : The optimized formulation for this compound involves HPMC K4 M and liquid paraffin, providing the best in vitro percentage release following fickian diffusion mechanism (Qureshi et al., 2007).

Stability and Degradation Analysis : Under basic conditions, this compound degrades rapidly but remains stable under oxidative and photolytic conditions. Seven degradation products have been identified, separated using HPLC-based gradient mobile phases (Sahu et al., 2021).

Spectrophotometric Analysis : Celiprolol-hydrochloride can be accurately determined using benzylorange and ion-pair techniques, with a stability constant identified at optimal conditions (Radulović et al., 1994).

Intestinal Transport Mechanisms : Its secretion across human intestinal epithelial cells is mediated by multiple transporters, including P‐glycoprotein, suggesting complex transport systems and potential for drug-drug interactions (Karlsson et al., 1993).

Mechanism of Action

Target of Action

Celiprolol hydrochloride is a unique beta-blocker that simultaneously acts as a selective β1 receptor antagonist , a partial β2 receptor agonist , and a weak α2 receptor antagonist . These receptors are primarily located in the heart and blood vessels, playing crucial roles in cardiovascular function.

Mode of Action

As a β1 receptor antagonist , this compound inhibits the action of catecholamines on β1-adrenergic receptors, thereby decreasing heart rate and myocardial contractility . Its partial β2 agonist activity is thought to account for its mild vasodilating properties, which can help lower blood pressure . The weak antagonistic effect on α2 receptors further contributes to its vasodilatory action .

Biochemical Pathways

This compound primarily affects the adrenergic signaling pathway. By blocking β1 receptors and partially activating β2 receptors, it modulates the effects of catecholamines, leading to decreased heart rate and blood pressure

Pharmacokinetics

This compound exhibits a bioavailability of 30-70% . The binding to plasma proteins is about 25-30% . The elimination half-life of this compound is approximately 5 hours , indicating its relatively short duration of action.

Result of Action

The primary result of this compound’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This makes it effective for the management of mild to moderate hypertension and effort-induced angina pectoris .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability has been shown to be markedly affected by food, suggesting that it should be administered without food . Additionally, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .

Safety and Hazards

Future Directions

Celiprolol is believed to provide clinical benefit for people with vascular Ehlers–Danlos syndrome by promoting normal collagen synthesis in the blood vessels, and by shifting the pressure load away from the vessels most prone to dissection and rupture . If the apparent pharmacodynamic advantages of celiprolol translate into clinical benefits and are confirmed in well-designed long-term clinical trials, then celiprolol should represent a definite advance in β-blocker therapy .

properties

IUPAC Name |

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56980-93-9 (Parent) | |

| Record name | Celiprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057470787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046850 | |

| Record name | Celiprolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57470-78-7 | |

| Record name | Celiprolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57470-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celiprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057470787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celiprolol HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celiprolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-acetyl-4-[3-[(tert-butyl)amino]-2-hydroxypropoxy]phenyl]-1,1-diethyluronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1M3398594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

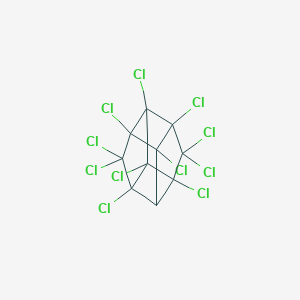

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

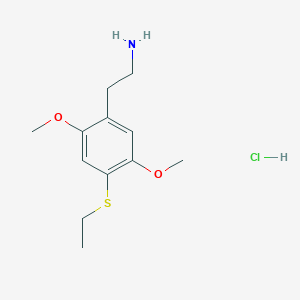

![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)